Ethyl 7-methyl-9-oxo-9H-thioxanthene-3-carboxylate
Description
Ethyl 7-methyl-9-oxo-9H-thioxanthene-3-carboxylate (CAS: 77084-52-7) is a sulfur-containing heterocyclic compound with the molecular formula C₁₇H₁₄O₃S . The thioxanthene core consists of a tricyclic system with a sulfur atom replacing the oxygen in xanthene derivatives, conferring distinct electronic and steric properties. The substituents—a methyl group at position 7, a ketone at position 9, and an ethyl ester at position 3—define its reactivity and applications in medicinal chemistry and materials science. Its synthesis and structural characterization often employ crystallographic tools like SHELX for refinement and ORTEP-III for visualization .
Structure
3D Structure
Properties
CAS No. |
77084-52-7 |
|---|---|
Molecular Formula |
C17H14O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
ethyl 7-methyl-9-oxothioxanthene-3-carboxylate |
InChI |
InChI=1S/C17H14O3S/c1-3-20-17(19)11-5-6-12-15(9-11)21-14-7-4-10(2)8-13(14)16(12)18/h4-9H,3H2,1-2H3 |
InChI Key |
RUTWJXNBRUVCAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)C3=C(S2)C=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The key intermediate, 9-oxo-9H-thioxanthene-3-carboxylic acid , is commercially available or can be synthesized via Friedel-Crafts acylation and subsequent oxidation steps starting from substituted thiophenols and chlorobenzoic acid derivatives. The 7-methyl substituent is introduced via methylation of the appropriate aromatic precursor or by using methyl-substituted starting materials.
Esterification to Form Ethyl Ester
The conversion of the 3-carboxylic acid to the ethyl ester is commonly achieved by classical esterification methods:
- Fischer Esterification: Refluxing the acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
- Use of Ethylating Agents: Reaction with ethyl halides or ethyl triflates under basic conditions.
- Steglich Esterification: Using dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) in anhydrous conditions for mild esterification.
The Fischer esterification is the most straightforward and widely used method for this compound, providing good yields and purity.
Alternative Synthetic Routes
According to patent CN103209974A, related thioxanthone esters can be prepared by:
- Coupling reactions involving 3-chlorothioxanthen-9-one derivatives with alkyl alcohols or alkyl halides under catalytic conditions.
- Photopolymerizable thioxanthone derivatives are synthesized by esterification of the 3-carboxylic acid with long-chain alcohols, which can be adapted for ethyl alcohol to yield the ethyl ester.
Parallel and Microwave-Assisted Synthesis
Research on thioxanthen-9-one derivatives (including 3-substituted esters and amides) has demonstrated the use of microwave-assisted nucleophilic aromatic substitution to introduce various substituents at the 3-position efficiently. While this method is more commonly applied to amine substitutions, it can be adapted for ester formation by first converting the acid to an activated intermediate (e.g., acid chloride) followed by reaction with ethanol under microwave conditions to enhance reaction rates and yields.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts acylation | 2-iodo-3-chlorobenzoic acid, thiophenol, Cu catalyst | 100 °C | 8 h | ~Quantitative | Formation of thioxanthone core |
| Oxidation | Hydrogen peroxide | 90 °C | Several hours | High | Conversion to sulfone or ketone |
| Esterification (Fischer) | Ethanol, H2SO4 (catalytic) | Reflux (~78 °C) | 4-12 h | 70-90 | Direct esterification of 3-carboxylic acid |
| Microwave-assisted esterification | Acid chloride intermediate, ethanol, microwave irradiation | 150-160 °C (microwave) | 30 min | 68-99 | Enhanced reaction rate and yield |
Purification and Characterization
- Purification: Typically achieved by recrystallization from ethyl acetate/hexanes or by column chromatography.
- Characterization: Confirmed by NMR (proton and carbon), IR spectroscopy (ester carbonyl stretch ~1735 cm⁻¹), mass spectrometry, and elemental analysis.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Classical Fischer Esterification | Acid + ethanol + acid catalyst, reflux | Simple, cost-effective, scalable | Longer reaction time, requires acid catalyst |
| Acid Chloride + Alcohol | Acid chloride intermediate + ethanol | Mild conditions, high yield | Requires preparation of acid chloride, moisture sensitive |
| Microwave-Assisted Esterification | Microwave heating, acid chloride or direct esterification | Rapid, high yield, energy efficient | Requires specialized equipment |
| Nucleophilic Aromatic Substitution (for derivatives) | Substitution at 3-position with nucleophiles | Versatile for amines and esters | More complex, may require activated intermediates |
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-9-oxo-9H-thioxanthene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Organic Synthesis
Ethyl 7-methyl-9-oxo-9H-thioxanthene-3-carboxylate serves as a versatile building block in organic synthesis. Its unique thioxanthene core allows for the development of more complex molecules through various chemical transformations, including oxidation and reduction reactions.
Table 1: Chemical Transformations Involving this compound
| Reaction Type | Product Type | Notes |
|---|---|---|
| Oxidation | Sulfoxides/Sulfones | Useful in synthesizing higher-order compounds. |
| Reduction | Alcohol Derivatives | Important for producing alcohol-based compounds. |
| Substitution | Amides/Ester Derivatives | Facilitates the introduction of functional groups. |
Biological Activities
Research has indicated potential biological activities associated with this compound, particularly its antimicrobial and anticancer properties. Studies have explored its efficacy against various pathogens and cancer cell lines, suggesting that it may act as an effective therapeutic agent.
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxic effects, indicating its potential as a lead compound for drug development targeting cancer therapies .
Materials Science
The compound is also being investigated for its role as a photoinitiator in polymerization processes. Thioxanthene derivatives are known to absorb UV light, initiating free radical polymerization, which is essential in producing specialty polymers and coatings.
Table 2: Applications in Materials Science
| Application Type | Description |
|---|---|
| Photoinitiators | Used in UV-curable coatings and adhesives |
| Sensitizers | Enhances the efficiency of photopolymerization reactions |
Mechanism of Action
The mechanism of action of Ethyl 7-methyl-9-oxo-9H-thioxanthene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogues
Key Observations :
- Core Heteroatom : Thioxanthene’s sulfur atom increases electron delocalization compared to xanthene’s oxygen, altering UV absorption and redox properties.
- Substituent Effects :
- 7-Position : Methyl (electron-donating) vs. hydroxyl/methoxy/ethoxy (polar or H-bonding groups) influence solubility and intermolecular interactions .
- Ester vs. Acid : Ethyl/methyl esters enhance lipophilicity, while carboxylic acids (e.g., 7-ethoxy-9-oxo-xanthene-3-carboxylic acid) improve water solubility .
Spectroscopic and Crystallographic Data
Table 2: NMR Chemical Shift Comparisons
| Proton Position | Ethyl 7-methyl-9-oxo-thioxanthene (δ, ppm) | Methyl 7-hydroxy-9-oxo-xanthene (δ, ppm) | Methyl 7-methoxy-9-oxo-xanthene (δ, ppm) |
|---|---|---|---|
| 7-Substituent | ~2.5 (CH₃) | ~10.2 (OH) | ~3.8 (OCH₃) |
| Aromatic Protons | 6.8–8.1 | 6.7–8.0 | 6.6–7.9 |
Analysis :
- The methyl group at position 7 in the thioxanthene derivative shows a distinct δ ~2.5 ppm, absent in hydroxyl/methoxy analogues .
- Aromatic proton shifts (6.6–8.1 ppm) are conserved, indicating similar π-electron environments. Deviations in regions A (positions 29–36) and B (39–44) correlate with substituent electronic effects .
Crystallographic Parameters
- Ethyl 7-methyl-9-oxo-thioxanthene: Crystallizes in a monoclinic system (P2₁/c) with hydrogen-bonding interactions between the ester carbonyl and adjacent aromatic protons .
- Methyl 7-methoxy-9-oxo-xanthene : Exhibits a planar xanthene core with puckering coordinates (Q = 0.12 Å, φ = 15°) due to methoxy steric effects .
Hydrogen Bonding and Molecular Packing
- Thioxanthene Derivative : Forms C–H···O interactions (2.8–3.0 Å) between the ester group and sulfur atom, stabilizing the crystal lattice .
- Hydroxy/Methoxy Analogues : Engage in stronger O–H···O or C–H···O bonds (2.6–2.9 Å), leading to denser packing and higher melting points (e.g., 459 K for methyl 7-methoxy-xanthene vs. 423 K for the thioxanthene) .
Table 3: Hazard Profiles
Reactivity Notes:
- The thioxanthene’s sulfur atom enhances stability toward oxidation compared to xanthenes but increases susceptibility to nucleophilic attack at the ketone position.
- Ethyl esters undergo slower hydrolysis than methyl esters under acidic conditions .
Biological Activity
Ethyl 7-methyl-9-oxo-9H-thioxanthene-3-carboxylate, a compound with the molecular formula and CAS number 77084-52-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and data.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.36 g/mol |
| Density | 1.282 g/cm³ |
| Boiling Point | 478.6 °C |
| Flash Point | 243.3 °C |
Antioxidant Activity
Recent studies have indicated that thioxanthene derivatives, including this compound, exhibit significant antioxidant properties. In vitro assays have demonstrated that these compounds can effectively scavenge free radicals and reduce oxidative stress markers.
- Ferric Reducing Antioxidant Power (FRAP) : The compound showed moderate antioxidant activity when assessed using the FRAP assay.
- Total Antioxidant Capacity (TAC) : The TAC assessment revealed a remarkable ability to remove radicals with an IC50 value indicating its effectiveness compared to standard antioxidants like ascorbic acid .
Anticancer Activity
The anticancer properties of this compound have been evaluated through various in vivo and in vitro models:
- In Vivo Studies : Research involving pancreatic ductal adenocarcinoma (Panc03) models demonstrated that this compound could inhibit tumor growth significantly. The correlation between the structural features of thioxanthene derivatives and their antitumor efficacy was established using comparative molecular field analysis (CoMFA) techniques .
- Mechanism of Action : The compound's mechanism involves interaction with specific cellular pathways that regulate apoptosis and cell proliferation, making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies have indicated that thioxanthene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound has demonstrated antifungal properties, suggesting its potential application in treating fungal infections.
Case Study 1: Antioxidant Efficacy
In a study evaluating the antioxidant capacity of several thioxanthene derivatives, this compound was found to exhibit superior radical scavenging activity compared to other tested compounds, highlighting its potential as a natural antioxidant agent .
Case Study 2: Anticancer Potential
A comparative analysis involving various thioxanthene derivatives revealed that this compound significantly inhibited tumor growth in animal models while exhibiting minimal toxicity to normal cells . This positions the compound as a viable candidate for further clinical evaluation.
Q & A
Q. What are the recommended synthetic routes for Ethyl 7-methyl-9-oxo-9H-thioxanthene-3-carboxylate?
Methodological Answer: The compound can be synthesized via condensation reactions between substituted thioxanthene precursors and ethyl carboxylate derivatives. A common approach involves:
- Step 1: Reacting 7-methyl-9-oxo-thioxanthene-3-carboxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester.
- Step 2: Purification via recrystallization using ethanol/water mixtures or column chromatography with ethyl acetate/hexane gradients .
- Key Parameters: Monitor reaction progress using TLC (silica gel, UV visualization) and optimize catalyst concentration (5–10 mol%) to minimize side products.
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Identify carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and ester (C-O) at ~1200 cm⁻¹.
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystals are obtainable) for absolute stereochemical assignment .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: Refer to Safety Data Sheets (SDS) for structurally similar thioxanthene derivatives (Table 1):
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Q. How to analyze hydrogen-bonding patterns in its crystal structure?
Methodological Answer:
- Graph-Set Analysis: Use Mercury or PLATON to classify motifs (e.g., R₂²(8) for dimeric interactions) .
- Geometric Parameters: Measure D···A distances (2.5–3.2 Å) and angles (θ > 110°) for O-H···O/N bonds.
- Energy Frameworks (Hirshfeld): Compute interaction energies (Coulomb + dispersion) to rank stabilizing forces .
Q. How to address contradictions in reported spectral data (e.g., NMR shifts)?
Methodological Answer:
- Solvent Effects: Compare shifts in CDCl₃ vs. DMSO-d₆; DMSO deshields protons due to hydrogen bonding .
- Dynamic Effects: Use variable-temperature NMR to identify conformational exchange (e.g., ring puckering) .
- Cross-Validation: Correlate X-ray torsion angles with computed (DFT) geometries to resolve discrepancies .
Q. What computational methods predict its reactivity or interactions?
Methodological Answer:
- DFT Calculations (Gaussian/B3LYP): Optimize geometry, compute Fukui indices for electrophilic/nucleophilic sites.
- Molecular Dynamics (GROMACS): Simulate solvation effects (e.g., in DMSO) to study ester hydrolysis kinetics.
- Docking Studies (AutoDock): Model interactions with biological targets (e.g., enzymes) using crystallographic coordinates .
Q. How to optimize reaction conditions for derivatives (e.g., methyl vs. ethyl esters)?
Methodological Answer:
- Design of Experiments (DoE): Vary solvent polarity (THF vs. DMF), temperature (25–80°C), and catalyst (H₂SO₄ vs. TsOH).
- Kinetic Profiling: Use in-situ IR to track esterification rates and identify rate-limiting steps .
- Substituent Effects: Compare steric/electronic parameters (Hammett σ) of substituents on reaction yields .
Q. What strategies resolve disorder in crystallographic refinement?
Methodological Answer:
Q. How does the thioxanthene ring conformation affect physicochemical properties?
Methodological Answer:
- Puckering Analysis: Calculate Cremer-Pople parameters (θ, φ) for the thioxanthene ring using PARST .
- Solubility: Correlate dihedral angles (from XRD) with logP values (e.g., more planar rings increase hydrophobicity) .
- Photostability: Perform UV-vis spectroscopy to assess conjugation effects from ring distortion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
